molecular formula C12H20N2O2 B12091439 4-(2-(Dimethylamino)ethoxy)-2-ethoxyaniline

4-(2-(Dimethylamino)ethoxy)-2-ethoxyaniline

Cat. No.: B12091439
M. Wt: 224.30 g/mol
InChI Key: IULLNHPWDYMQNW-UHFFFAOYSA-N
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Description

4-(2-(Dimethylamino)ethoxy)-2-ethoxyaniline is an organic compound with the molecular formula C12H20N2O2 It is a derivative of aniline, featuring both dimethylamino and ethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Dimethylamino)ethoxy)-2-ethoxyaniline typically involves a multi-step process. One common method starts with the reaction of 2-(dimethylamino)ethanol with sodium hydride at elevated temperatures (130-140°C) to form an intermediate. This intermediate is then reacted with 4-fluorobenzylamine under similar conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Dimethylamino)ethoxy)-2-ethoxyaniline can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into various amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.

Scientific Research Applications

4-(2-(Dimethylamino)ethoxy)-2-ethoxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(Dimethylamino)ethoxy)-2-ethoxyaniline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit microtubule affinity regulating kinase 4 (MARK4), which plays a role in cancer progression . The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(Dimethylamino)ethoxy)-2-ethoxyaniline is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit MARK4 sets it apart from other similar compounds, making it a valuable candidate for further research in medicinal chemistry.

Properties

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

4-[2-(dimethylamino)ethoxy]-2-ethoxyaniline

InChI

InChI=1S/C12H20N2O2/c1-4-15-12-9-10(5-6-11(12)13)16-8-7-14(2)3/h5-6,9H,4,7-8,13H2,1-3H3

InChI Key

IULLNHPWDYMQNW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)OCCN(C)C)N

Origin of Product

United States

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